molecular formula C9H7BrN2O B13669067 8-Bromo-1-methylquinazolin-4(1H)-one

8-Bromo-1-methylquinazolin-4(1H)-one

Cat. No.: B13669067
M. Wt: 239.07 g/mol
InChI Key: OXXBSMBMWUQSOJ-UHFFFAOYSA-N
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Description

8-Bromo-1-methylquinazolin-4(1H)-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-methylquinazolin-4(1H)-one typically involves the bromination of 1-methylquinazolin-4(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the 8-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The choice of solvent, temperature, and brominating agent would be optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Methylquinazolin-4(1H)-one: The parent compound without the bromine atom.

    8-Chloro-1-methylquinazolin-4(1H)-one: A similar compound with a chlorine atom instead of bromine.

    8-Fluoro-1-methylquinazolin-4(1H)-one: A similar compound with a fluorine atom instead of bromine.

Uniqueness

8-Bromo-1-methylquinazolin-4(1H)-one is unique due to the presence of the bromine atom at the 8-position, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which might enhance its binding affinity to biological targets.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

8-bromo-1-methylquinazolin-4-one

InChI

InChI=1S/C9H7BrN2O/c1-12-5-11-9(13)6-3-2-4-7(10)8(6)12/h2-5H,1H3

InChI Key

OXXBSMBMWUQSOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=O)C2=C1C(=CC=C2)Br

Origin of Product

United States

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